L-3-Chlorophenylglycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363942 | |
| Record name | L-3-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119565-00-3 | |
| Record name | L-3-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Enantioselective Preparation of L 3 Chlorophenylglycine
Enzymatic Approaches for L-3-Chlorophenylglycine Synthesis
Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis. Biocatalysts, operating under mild conditions, can provide direct access to enantiomerically pure compounds, often minimizing the need for protecting groups and reducing waste.
Biocatalytic Kinetic Resolution Techniques
Kinetic resolution is a widely employed enzymatic strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst. In this process, the enzyme selectively transforms one enantiomer of a racemic mixture into a new product, allowing for the separation of the unreacted, desired enantiomer. This method is particularly effective when the enzyme exhibits high enantioselectivity. mdpi.comprinceton.edud-nb.info
Penicillin G acylase (PGA) is an industrially significant enzyme, primarily used for the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA). nih.gov Its application extends to the kinetic resolution of racemic N-acyl-amino acids. For the synthesis of enantiopure chlorophenylglycine, a common approach involves the enzymatic hydrolysis of a racemic N-acyl derivative.
Immobilized Penicillin G Acylase (PGA) is particularly effective for the kinetic resolution of racemic N-phenylacetyl-chlorophenylglycine. lookchem.comgoogle.com The enzyme selectively hydrolyzes the N-phenylacetyl group from the L-enantiomer, yielding the desired this compound, while leaving the D-N-phenylacetythis compound largely unreacted. lookchem.comgoogle.com The use of immobilized PGA offers several advantages, including enhanced stability against changes in pH and temperature, ease of separation from the reaction mixture, and excellent reusability, which significantly lowers operational costs. nih.govnih.gov For instance, PGA immobilized on materials like Eupergit C or glutaraldehyde-modified magnetic nanoparticles has shown high operational stability and can be recycled multiple times without a significant loss of activity. lookchem.comnih.gov The reaction is typically conducted in an aqueous medium at a controlled pH, often around 8.0. nih.govlookchem.com
Table 1: Research Findings on Immobilized Penicillin G Acylase Kinetic Resolution
| Racemic Precursor | Enzyme | Key Finding | Citation |
|---|---|---|---|
| N-phenylacetyl-2-chlorophenylglycine | Immobilized Penicillin G Acylase on Eupergit C | The enzyme selectively hydrolyzed the (S)-enantiomer, achieving an enantiomeric excess (ee) of >99%. The reaction was performed in an aqueous solution at pH 8.0 and 27 °C. | lookchem.com |
| (R,S)-N-phenylacetyl-2-chlorophenyl glycine | Immobilized Penicillin G Acylase | A chemo-enzymatic method was developed where the immobilized enzyme selectively converts the precursor to (S)-2-chlorophenyl glycine. The unreacted (R)-enantiomer is racemized and recycled, improving overall yield. | google.com |
| Cephalosporin G | Immobilized Penicillin G Acylase | The optimal operating temperature for the hydrolysis reaction was found to be 45 °C in a 0.2 M phosphate (B84403) buffer. | researchgate.net |
Amino Acid Dehydrogenase-Mediated Transformations for L-Phenylglycine Analogs
Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to their corresponding α-amino acids, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH). frontiersin.org This one-step conversion is highly attractive due to its atom economy, high enantioselectivity, and the use of inexpensive ammonia (B1221849) as the amine source. acs.org The thermodynamic favorability of the reaction often drives it to completion. acs.org
The synthesis of L-phenylglycine analogs, including this compound, can be efficiently achieved using engineered leucine (B10760876) dehydrogenases (LeuDH) or phenylalanine dehydrogenases (PheDH). acs.orggoogle.com The process starts with a prochiral α-keto acid, such as (3-chlorophenyl)glyoxylic acid. researchgate.net An essential component of this system is the in-situ regeneration of the consumed cofactor. This is commonly accomplished by coupling the primary reaction with a secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a co-substrate (e.g., glucose or formate) to regenerate the NAD(P)H. acs.orgrsc.org Protein engineering and directed evolution have been successfully applied to broaden the substrate scope and enhance the catalytic efficiency of AADHs toward non-natural substrates like substituted benzoylformic acids. acs.orgresearchgate.net
Table 2: Research Findings on Amino Acid Dehydrogenase-Mediated Synthesis
| Enzyme System | Substrate | Product | Key Finding | Citation |
|---|---|---|---|---|
| Leucine Dehydrogenase (LeuDH) from Laceyella sacchari & Formate Dehydrogenase (FDH) from Candida boidinii | Trimethylpyruvic acid | L-tert-leucine | A decagram-scale preparation was achieved with 99% conversion and >99% enantiomeric excess (ee). | researchgate.net |
| Leucine Dehydrogenase (LeuDH) from Bacillus clausii & Glucose Dehydrogenase (GDH) from Bacillus megaterium | Benzoylformic acid | L-phenylglycine | 400 mM of substrate was fully converted into L-phenylglycine within 6 hours with >99.9% ee. | rsc.org |
| Engineered Leucine Dehydrogenase (BsLeuDH) & Glucose Dehydrogenase (BsGDH) | o-chlorobenzoylformic acid | L-o-chlorophenylglycine | A gram-scale asymmetric synthesis was performed with high substrate loading (1 M), achieving a space-time yield of 2208 g/L·day. | acs.org |
| D-mandelate dehydrogenase, mandelate (B1228975) racemase, and leucine dehydrogenase | Racemic mandelic acid | L-phenylglycine | A three-enzyme cascade converted 0.2 M of racemic mandelic acid with 96.4% conversion and >99% ee. | nih.gov |
Chemical Synthetic Routes to this compound and its Precursors
While enzymatic methods offer elegance and selectivity, chemical synthesis remains a cornerstone for the production of amino acids and their precursors, often at a large scale. These routes typically generate racemic products that subsequently require resolution.
Transamination Reactions for Arylglycine Synthesis
Transamination is a biochemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, facilitated by aminotransferases. In chemical synthesis, this concept is adapted to produce new amino acids. The synthesis of 2-arylglycines via transamination can be challenging because the product amino acid can participate in a reverse reaction with the starting arylglyoxylic acid. researchgate.netthieme-connect.com
To circumvent this issue, a strategic choice of the amine donor is crucial. Researchers have demonstrated that commercially available L-2-(2-chlorophenyl)glycine can serve as an effective nitrogen source for the transamination of various arylglyoxylic acids. researchgate.netthieme-connect.com This process yields the desired 2-arylglycine derivatives without significant interference from the undesired self-transamination process. researchgate.net The reaction proceeds efficiently to deliver unprotected arylglycines in moderate to good yields. thieme-connect.com This methodology highlights a practical approach to synthesizing a range of arylglycine structures. researchgate.netacs.org
Table 3: Research Findings on Transamination for Arylglycine Synthesis
| Amine Donor | Keto Acid Substrate | Product | Key Finding | Citation |
|---|---|---|---|---|
| L-2-(2-chlorophenyl)glycine | Arylglyoxylic acids | Unprotected 2-arylglycines | This method effectively produces the target arylglycines by avoiding the problematic self-transamination that occurs with other amine donors. Yields for various derivatives ranged from 40% to 82%. | researchgate.netthieme-connect.com |
| Phenylglycine aminotransferase (PgaT) | 3,5-dihydroxyphenylglyoxylate | 3,5-dihydroxyphenylglycine | In-frame deletion mutation confirmed the enzyme's role in the transamination to yield the corresponding phenylglycine derivative. | rsc.orgmonash.edu |
Advanced Organic Synthesis Strategies
Classical organic synthesis provides robust, multi-step pathways to racemic α-amino acids. A prevalent method for producing chlorophenylglycine is a variation of the Strecker or Bucherer-Bergs synthesis. google.comgoogle.com This approach typically begins with a substituted benzaldehyde, in this case, 3-chlorobenzaldehyde (B42229). ontosight.ai
In a typical Bucherer-Bergs reaction, 3-chlorobenzaldehyde reacts with ammonium (B1175870) carbonate and a cyanide source, such as sodium cyanide, to form an intermediate 5-(3-chlorophenyl)hydantoin. google.comgoogle.com This reaction is often carried out in a solvent mixture like methanol (B129727) and water. The resulting hydantoin (B18101) is then subjected to hydrolysis, usually under basic conditions (e.g., using sodium hydroxide) at elevated temperatures, to open the hydantoin ring and yield the sodium salt of the racemic amino acid. google.comgoogle.com Subsequent acidification neutralizes the salt and precipitates the racemic 3-chlorophenylglycine. google.com While this method is effective for producing the racemic compound, it necessitates a subsequent resolution step, either by classical crystallization with a chiral resolving agent or by enzymatic kinetic resolution as described previously, to isolate the desired L-enantiomer.
Chiral Resolution and Enantiopurification Techniques for Chlorophenylglycine Isomers
The separation of enantiomers from a racemic mixture is a pivotal step in obtaining optically pure this compound. Various techniques have been developed to achieve this, including enantioselective liquid-liquid extraction and crystallization-based methods.
Enantioselective Liquid-Liquid Extraction with Chiral Selectors
Enantioselective liquid-liquid extraction (ELLE) is a promising technique for the separation of chiral compounds like 3-Chlorophenylglycine. rsc.orgrug.nl This method relies on the use of a chiral selector, a compound that preferentially interacts with one enantiomer over the other, leading to its selective extraction into an organic phase from an aqueous phase. rug.nl The efficiency of this process is influenced by several factors, including the choice of the chiral selector, organic solvent, temperature, and the pH of the aqueous phase. nih.gov
One study investigated the use of (S,S)-DIOP, a chiral phosphine (B1218219) ligand, as a chiral extractant for the enantiomers of 3-chloro-phenylglycine. The study found that a palladium complex of (S,S)-DIOP, denoted as (S,S)-DIOP-Pd, demonstrated effective recognition of the 3-chloro-phenylglycine enantiomers, achieving an operational enantioselectivity (α) of 1.836. nih.gov The performance of the extraction was optimized by systematically varying parameters such as the metal precursor, solvent, temperature, concentration of the chiral selector, and pH. nih.gov The highest performance was achieved at a temperature of 9.1°C, a (S,S)-DIOP-Pd concentration of 1.7 mmol/L, and a pH of 7.0 for the aqueous phase. nih.gov
The choice of the chiral selector is paramount in ELLE. Various classes of chiral selectors have been explored for the resolution of amino acids and their derivatives, including crown ethers, metal complexes, and tartrate-based extractants. rsc.org For instance, palladium-(S)-BINAP complexes have been successfully employed as hosts for the separation of underivatized amino acids. acs.org The effectiveness of these systems is often evaluated by determining the distribution coefficient (D) and the enantioselectivity (α), which is the ratio of the distribution coefficients of the two enantiomers. utwente.nl
Table 1: Optimal Conditions for Enantioselective Liquid-Liquid Extraction of 3-Chlorophenylglycine Enantiomers
| Parameter | Optimal Value |
| Chiral Selector | (S,S)-DIOP-Pd |
| Enantioselectivity (α) | 1.836 |
| Temperature | 9.1°C |
| Chiral Selector Concentration | 1.7 mmol/L |
| pH of Aqueous Phase | 7.0 |
Crystallization-Based Enantiomeric Enrichment
Crystallization-based methods offer a powerful alternative for the separation of enantiomers and are widely used in the pharmaceutical and fine chemical industries. core.ac.uk These techniques can be applied to both racemic mixtures and for the further purification of non-racemic mixtures. core.ac.uk Preferential crystallization, also known as crystallization by entrainment, is a stereoselective process where a single enantiomer is selectively crystallized from a supersaturated racemic solution by seeding with enantiopure crystals. acs.org This method is particularly effective for conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiomeric crystals. uctm.edu
Another technique, known as Viedma ripening or attrition-enhanced deracemization, involves grinding a slurry of a conglomerate in a solution where racemization can occur. aiche.orgrug.nl This process can lead to the complete conversion of a racemate into a single enantiomer. aiche.orgrug.nl The essential requirements for Viedma ripening are an initial chiral imbalance, a conglomerate-forming system, and the presence of a racemization reaction in the solution. aiche.org Temperature cycling can also be employed to induce the necessary dissolution-growth cycles for deracemization. aiche.org
For systems that form racemic compounds (where both enantiomers co-crystallize in a single unit cell), classical resolution via diastereomeric salt formation is a common approach. core.ac.uk This involves reacting the racemate with a chiral resolving agent to form diastereomers with different solubilities, which can then be separated by crystallization. core.ac.uk
Table 2: Comparison of Crystallization-Based Enantioseparation Techniques
| Technique | Principle | Applicability |
| Preferential Crystallization | Seeding a supersaturated racemic solution with enantiopure crystals to induce selective crystallization of one enantiomer. | Conglomerates |
| Viedma Ripening | Grinding a slurry of a conglomerate in the presence of a racemizing agent to convert the mixture to a single enantiomer. | Conglomerates |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. | Racemic Compounds and Conglomerates |
Synthesis of this compound Derivatives and Analogs
The chemical modification of this compound to create derivatives and analogs is crucial for developing pharmacological probes and for its incorporation into larger, more complex molecules like peptidomimetics and natural product scaffolds.
Derivatization for Pharmacological Probes
The synthesis of derivatives of this compound is a key strategy for developing tools to study biological systems. These derivatives can act as probes to investigate the binding sites and mechanisms of action of enzymes and receptors. For instance, this compound has been used as a precursor in the synthesis of more complex molecules with potential biological activity. ontosight.ainih.gov
The introduction of functional groups or isotopic labels can create analogs suitable for various assays. For example, radiolabeled amino acid analogs are used in positron emission tomography (PET) to visualize and study metabolic processes in cancer. nih.gov While not specifically mentioning this compound, the principle of using amino acid analogs like 3-iodo-L-α-methyl-tyrosine as selective tracers for amino acid transporters highlights the potential for developing similar probes from this compound. nih.gov The synthesis of such derivatives often involves standard organic chemistry reactions such as esterification, amidation, and substitution on the aromatic ring. google.comgoogle.com
Integration into Peptidomimetics and Natural Product Scaffolds
This compound and other non-proteinogenic amino acids are valuable building blocks in the synthesis of peptidomimetics and natural product analogs. rsc.org Their incorporation can introduce conformational constraints, enhance metabolic stability, and modulate the biological activity of the parent peptide or natural product.
Phenylglycine-type amino acids are found in a variety of natural products, including peptide antibiotics like pristinamycin (B1678112) and glycopeptide antibiotics. rsc.org The synthesis of peptidomimetics often involves the coupling of this compound to other amino acids or peptide fragments using standard peptide synthesis protocols. In one study, 3-chlorophenylglycine was used in a semisynthetic approach to create derivatives of phenylspirodrimanes, a class of natural products, although no conversion was observed in this particular instance. nih.govacs.org This highlights the importance of reaction conditions and the reactivity of the specific scaffold.
The synthesis of complex molecules like clopidogrel, an antiplatelet agent, utilizes a derivative of 2-chlorophenylglycine as a key chiral intermediate. rug.nlresearchgate.net This demonstrates the practical application of chlorophenylglycine derivatives in the pharmaceutical industry. The integration of this compound into these scaffolds can lead to the discovery of new therapeutic agents with improved properties.
Biological and Pharmacological Investigations of L 3 Chlorophenylglycine
Receptor and Transporter Interactions
The interactions of L-3-Chlorophenylglycine with specific biological targets, particularly amino acid transporters and voltage-gated calcium channels, have been a subject of scientific inquiry.
Modulation of Amino Acid Transporters
Phenylglycine and its derivatives are recognized for their interaction with amino acid transporters. These transporters are crucial for cellular nutrition, metabolism, and signaling.
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a significant transporter of neutral amino acids, including glutamine. Its role in cancer metabolism has made it a target for inhibitor development. Phenylglycine derivatives have been explored as a scaffold for creating ASCT2 inhibitors. nih.govmdpi.com Research has shown that modifications to the phenyl ring of phenylglycine can yield potent inhibitors. For instance, a study identified L-3,4-difluorophenylglycine as a potent ASCT2 inhibitor with an IC50 of 131 µM. nih.gov Another derivative, L-4-chlorophenylglycine, was found to be effective in reducing L-serine uptake in rat astrocytes. nih.gov While these findings highlight the potential of the chlorophenylglycine scaffold for ASCT2 inhibition, specific inhibitory data, such as an IC50 or Ki value for this compound, are not prominently available in the reviewed literature.
The L-type Amino Acid Transporter 1 (LAT1), or SLC7A5, and the Sodium-coupled Neutral Amino Acid Transporter 5 (SNAT5), or SLC38A5, are also critical for cellular amino acid homeostasis. LAT1 is a primary transporter of large neutral amino acids, including phenylalanine, and is a target in cancer therapy. sdu.dknih.gov Phenylglycine derivatives are known to interact with system L transporters, which includes LAT1. mdpi.com However, specific studies detailing the binding affinity or inhibitory concentration of this compound at the LAT1 transporter are not readily found in the existing scientific literature.
Similarly, SNAT5 is involved in the transport of neutral amino acids like asparagine and glutamine. While inhibitors for SNAT5 are being investigated, particularly in the context of cancer, there is no specific data available on the interaction of this compound with this transporter. nih.gov
Voltage-Gated Calcium Channel α2δ Subunit Ligand Binding Studies
This compound has been identified as a potent ligand for the α2δ subunit of voltage-gated calcium channels. This subunit is a well-established target for drugs like gabapentin (B195806) and pregabalin, which are used to treat epilepsy and neuropathic pain. researchgate.net
In a study comparing several α2δ subunit ligands, this compound (referred to as m-chlorophenylglycine) demonstrated a high binding affinity, with a Ki value of 54 nM. researchgate.netresearchgate.net This indicates a strong interaction with the α2δ subunit. Interestingly, despite its high affinity, this compound did not produce anti-allodynic effects in a rat model of neuropathic pain, in contrast to other ligands with similar or even lower binding affinities like gabapentin and (L)-phenylglycine. researchgate.net This suggests that high-affinity binding to the α2δ subunit alone may not be sufficient for producing analgesic effects and that other mechanisms might be involved in the therapeutic action of drugs like gabapentin. researchgate.net
Table 1: Binding Affinities of Selected Ligands for the α2δ Subunit of Voltage-Gated Calcium Channels
| Compound | Ki (nM) |
| This compound | 54 |
| Gabapentin | 120 |
| Pregabalin | 180 |
| (L)-Phenylglycine | 180 |
| ABHCA | 150 |
| Source: researchgate.netnih.gov |
Enzyme Inhibition Profiles
The ability of a compound to inhibit specific enzymes is a key aspect of its pharmacological profile.
Aminopeptidase (B13392206) Inhibition (e.g., LAP3)
Leucine (B10760876) aminopeptidase 3 (LAP3) is a cytosolic enzyme involved in the final stages of protein degradation by cleaving N-terminal amino acids from peptides. Inhibitors of LAP3, such as bestatin (B1682670) and ubenimex, have been studied for their potential therapeutic applications, including in cancer. However, a review of the available scientific literature did not yield any studies that have investigated or reported on the inhibitory activity of this compound against LAP3 or other aminopeptidases.
Tyrosinase Enzyme Inhibition
Tyrosinase is a key enzyme in the process of melanogenesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation disorders. nih.gov The inhibitory activity of various synthetic and natural compounds against tyrosinase is an active area of research. nih.govnih.gov While the direct inhibitory effect of this compound on tyrosinase has not been extensively documented in the available scientific literature, research into structurally related compounds provides some context. For instance, studies on synthetic compounds have shown that incorporating a 3-chloro-4-fluorophenyl motif can be a strategy for developing tyrosinase inhibitors. mdpi.com This suggests that the presence and position of a chloro-substituent on the phenyl ring can influence the interaction with the enzyme's active site. However, in a specific study investigating the reaction of phenylspirodrimanes with various amines, no conversion was observed when 3-chlorophenylglycine was used, indicating its lack of reactivity in that particular chemical assay. nih.govacs.org Further research is required to specifically determine and quantify the tyrosinase inhibitory potential of this compound.
Cytochrome P450 (CYP) Isoform Inhibition by Chlorophenols and Related Structures
The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs and other xenobiotics. biomolther.orgmdpi.com Inhibition of these enzymes is a primary mechanism underlying many drug-drug interactions, which can alter the pharmacokinetic profile of a co-administered drug, potentially leading to toxicity or loss of efficacy. biomolther.orgchemisgroup.us CYP inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible, with the latter involving time-dependent inactivation of the enzyme. biomolther.orgmdpi.com
Specific data on the inhibitory effects of this compound on various CYP isoforms is not extensively detailed in the current body of scientific literature. General studies on other chlorinated compounds, such as chlorophyllin, have demonstrated non-specific inhibition of several P450 activities. nih.gov The evaluation of novel chemical entities for their potential to inhibit key CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, is a standard component of drug development to predict the likelihood of clinically significant drug interactions. mdpi.combibliotekanauki.pl Without direct experimental data, the potential for this compound to act as an inhibitor of CYP isoforms remains to be elucidated.
In Vitro Cellular and Molecular Pharmacological Effects
The cellular and molecular effects of this compound and its isomers are linked to their interaction with amino acid transport systems. Phenylglycine and its analogs have been investigated as scaffolds for inhibitors of solute carrier (SLC) transporters, such as the alanine-serine-cysteine transporters (ASCT1 and ASCT2) and L-type amino acid transporter 1 (LAT1). semanticscholar.org These transporters are crucial for maintaining the cellular supply of amino acids, which are vital for protein synthesis and various metabolic processes.
Specifically, research has shown that the phenylglycine structure can be modified to create inhibitors of ASCT1 and ASCT2, which are involved in regulating the levels of the neuromodulator D-serine in the brain. semanticscholar.org Studies on the closely related isomer, L-4-chlorophenylglycine, revealed that it was the most potent compound in reducing L-serine uptake in rat astrocytes, highlighting the role of these chlorinated phenylglycines in modulating amino acid transport. semanticscholar.org This suggests that a primary mechanism of action for this compound at the cellular level is likely the competitive or non-competitive inhibition of specific amino acid transporters, thereby affecting intracellular amino acid concentrations and downstream cellular processes.
The activity of chlorophenylglycine isomers has been evaluated in various in vitro assays, providing insights into their biological and chemical reactivity. While data specifically for this compound is limited, studies on its isomers and related structures offer valuable information.
In one study, 3-chlorophenylglycine was tested in a reaction with phenylspirodrimane dialdehydes to form lactams; however, no product conversion was observed, indicating a lack of reactivity under the tested conditions. nih.govacs.org In contrast, research on an N-Acetyltransferase from Chryseobacterium sp. demonstrated that the enzyme could utilize L-2-chlorophenylglycine as a substrate. nih.gov Furthermore, derivatives synthesized using D,L-p-chlorophenylglycine have been evaluated for their antiplasmodial activity. nih.gov The cytotoxicity of related compounds has also been assessed in cell lines such as A549 (human lung carcinoma) and HepG2 (human liver cancer), where derivatization was shown to significantly reduce the cytotoxic effects of the parent compounds. nih.gov
Table 1: Summary of In Vitro Assay Findings for Chlorophenylglycine and Related Compounds
| Compound/Derivative | Assay Type | Cell Line/System | Key Finding | Reference(s) |
|---|---|---|---|---|
| 3-Chlorophenylglycine | Lactam formation | Cell-free chemical synthesis | No conversion observed. | nih.govacs.org |
| L-2-Chlorophenylglycine | Enzyme kinetics | Purified N-Acetyltransferase | Substrate for the enzyme. | nih.gov |
| D,L-p-Chlorophenylglycine | Synthesis of derivatives | Chemical synthesis | Used as a building block for compounds tested for antiplasmodial activity. | nih.gov |
| Phenylspirodrimanes (PSDs) 1-3 | Cytotoxicity | A549 and HepG2 cells | Demonstrated high cytotoxicity (IC₅₀ < 0.1 µM in A549). | nih.gov |
| Semisynthetic PSD analogs | Cytotoxicity | A549 and HepG2 cells | Significantly reduced cytotoxicity compared to parent PSDs. | nih.gov |
| L-4-Chlorophenylglycine | Substrate uptake | Rat astrocytes | Potently lowered L-Serine uptake. | semanticscholar.org |
In Vivo Pharmacological Efficacy Studies
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. neurofit.complos.org Animal models, such as the spinal nerve ligation model, are crucial for investigating the mechanisms of neuropathic pain and for testing the efficacy of potential new analgesic compounds. researchgate.net A key molecular target for some neuropathic pain treatments is the α2δ subunit of voltage-gated calcium channels.
The efficacy of m-Chlorophenylglycine, a potent ligand for the α2δ subunit, was assessed in the rat spinal nerve ligation model of neuropathic pain. Despite its high binding affinity for the target, m-Chlorophenylglycine did not produce any anti-allodynic effects at the doses tested. researchgate.net This was in contrast to other α2δ ligands like gabapentin, pregabalin, and (L)-phenylglycine, which all demonstrated significant anti-allodynic activity in the same model. researchgate.net The study found that although m-Chlorophenylglycine achieved substantial levels in the brain, it failed to alleviate mechanical allodynia, a key symptom of neuropathic pain. researchgate.net This important negative finding suggests that high-affinity binding to the α2δ subunit alone may not be sufficient to confer analgesic efficacy in neuropathic pain models and that other mechanisms may be involved in the action of effective drugs. researchgate.net
Table 2: In Vivo Efficacy of m-Chlorophenylglycine in a Neuropathic Pain Model
| Compound | Neuropathic Pain Model | Binding Affinity (Kᵢ) for α2δ subunit | Efficacy (Anti-allodynic effect) | Reference(s) |
|---|---|---|---|---|
| m-Chlorophenylglycine | Rat spinal nerve ligation | 54 nM | No effect at doses of 30-300 µmol/kg | researchgate.net |
| (L)-Phenylglycine | Rat spinal nerve ligation | 180 nM | Effective (ED₅₀ = 80 µmol/kg) | researchgate.net |
| Gabapentin | Rat spinal nerve ligation | 120 nM | Effective (ED₅₀ = 230 µmol/kg) | researchgate.net |
| Pregabalin | Rat spinal nerve ligation | 180 nM | Effective (ED₅₀ = 90 µmol/kg) | researchgate.net |
Exploration of Therapeutic Potential in Other Preclinical Models
Beyond its primary areas of investigation, the therapeutic utility of this compound has been explored in other preclinical models, particularly for conditions such as neuropathic pain. Research in this area has focused on its interaction with specific molecular targets known to be involved in pain signaling pathways.
Investigations have identified this compound, also referred to as m-chlorophenylglycine, as a potent ligand for the α2δ subunit of voltage-gated calcium channels. researchgate.netresearchgate.net This subunit is a key target for a class of drugs known as gabapentinoids, which are used to treat neuropathic pain and other neurological conditions. The binding affinity of this compound to this target has prompted its evaluation in established animal models of chronic pain.
In a key preclinical study, the anti-allodynic effects of this compound were assessed in the rat spinal nerve ligation model, a widely used and validated model of neuropathic pain. researchgate.netresearchgate.net Allodynia, a state where non-painful stimuli are perceived as painful, is a hallmark symptom of neuropathic pain. The research compared the efficacy of this compound with established α2δ ligands. researchgate.net While specific efficacy values such as the ED50 were determined for other compounds in the study, the results for m-chlorophenylglycine were part of a broader pharmacological investigation to understand the relationship between high-affinity α2δ subunit binding and the attenuation of neuropathic pain. researchgate.netresearchgate.net Some research also indicates potential neuroprotective properties of the compound. researchgate.net
The table below summarizes the binding affinities of this compound and other gabapentinoids for the α2δ-1 subunit, as identified in these preclinical investigations. researchgate.netresearchgate.net
| Compound | Binding Affinity (Ki) for α2δ-1 Subunit |
| Gabapentin | 120 nM |
| Pregabalin | 180 nM |
| (L)-Phenylglycine | 180 nM |
| m-Chlorophenylglycine | Data as potent ligand noted, specific value not cited |
Metabolism and Pharmacokinetic Studies of L 3 Chlorophenylglycine and Its Metabolites
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The study of absorption, distribution, metabolism, and excretion (ADME) is a critical component of preclinical drug development. nih.gov These studies provide essential information on the fate of a compound and its metabolites within an organism. criver.comnih.gov For L-3-Chlorophenylglycine, a chiral synthon used in the synthesis of pharmaceuticals, understanding its metabolic profile is crucial. nih.gov Preclinical ADME studies are typically conducted in various animal species to identify potential metabolic pathways and to ensure that human metabolites are adequately evaluated in non-clinical safety studies. srce.hr
Identification and Quantification of Key Metabolites
The biotransformation of a parent drug can lead to the formation of various metabolites, which can be active, inactive, or even toxic. srce.hr Identifying and quantifying these metabolites is a key objective of ADME studies. nih.gov In preclinical species, the investigation of this compound metabolism would involve the collection of biological samples such as plasma, urine, and feces after administration of the compound. researchgate.net Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are then employed to identify and quantify the parent compound and its metabolites. revivapharma.comunimi.it
While specific data on the metabolites of this compound itself is limited in the provided search results, studies on structurally related compounds provide insights into potential metabolic transformations. For instance, in studies of RWJ-333369, a compound that is metabolized to 2-chlorophenylglycine, various metabolites were identified and quantified across different species. researchgate.net Similarly, for the drug brilaroxazine (B606366), a major circulating metabolite was identified as N-(2,3-chlorophenyl)glycine (M219) in mice, canines, and humans, accounting for a significant portion of the total radioactivity exposure. revivapharma.com
Hydrolysis and oxidation are common phase I metabolic reactions that introduce or expose functional groups on a drug molecule, preparing it for subsequent phase II conjugation reactions. nih.gov For compounds containing ester or amide linkages, hydrolysis is a key metabolic pathway. researchgate.net In the case of RWJ-333369, hydrolysis of the carbamate (B1207046) ester, followed by oxidation to 2-chloromandelic acid, was a primary metabolic route. This was then further metabolized to 2-chlorophenylglycine and 2-chlorobenzoic acid. researchgate.net
Oxidative biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes, is another major pathway for drug metabolism. nih.govsrce.hr This can involve hydroxylation, dealkylation, and other oxidative reactions. revivapharma.com For brilaroxazine, oxidation was identified as a key metabolic pathway in humans and preclinical species. revivapharma.com While direct evidence for this compound is not available, it is plausible that it could undergo similar oxidative transformations.
Phase II conjugation reactions involve the attachment of endogenous molecules such as glucuronic acid, sulfate (B86663), or an acetyl group to the parent compound or its phase I metabolites, generally leading to more water-soluble and readily excretable products. nih.govnih.gov
O-Glucuronidation: This is a major conjugation pathway for compounds with hydroxyl groups. In studies of RWJ-333369, O-glucuronidation of the parent compound was a primary metabolic pathway, with varying prominence across species. researchgate.net
Sulfation: Sulfate conjugation is another important phase II reaction. For RWJ-333369, sulfate conjugation was observed in all species studied, either directly or following hydroxylation. researchgate.net
N-acetylation: This pathway is significant for compounds with amino groups. N-acetylation of 2-chlorophenylglycine was identified as a species-specific pathway in mice, rats, and dogs during the metabolism of RWJ-333369. researchgate.net A study on a novel N-acetyltransferase from Chryseobacterium sp. demonstrated that it had high activity for L-2-phenylglycine and its chloro-derivatives, including DL-2-chlorophenylglycine. nih.gov
Chiral inversion is the conversion of one enantiomer of a chiral drug into its opposite enantiomer in the body. wikipedia.org This process can have significant pharmacological and toxicological implications, as different enantiomers can have different biological activities. wikipedia.org For α-amino acids, unidirectional chiral inversion has been observed in mammals. wikipedia.org In the metabolism of RWJ-333369, chiral inversion in combination with O-glucuronidation and sulfate conjugation was present in all species studied. researchgate.net Given that this compound is a chiral amino acid derivative, the potential for chiral inversion during its metabolism is a critical consideration.
Species-Specific Metabolic Divergence
Significant differences in drug metabolism can exist between different animal species, which can impact the extrapolation of preclinical data to humans. researchgate.net Therefore, understanding these species-specific differences is crucial.
In the metabolism of RWJ-333369, notable species-specific differences were observed. For example, O-glucuronidation was most prominent in rabbits, followed by mice, dogs, and rats. researchgate.net The combined hydrolytic and oxidative pathways were most significant in rats, followed by dogs, mice, and rabbits. researchgate.net Furthermore, N-acetylation of 2-chlorophenylglycine was a predominant pathway in rodents (mice and rats) and dogs, but less so in other species. researchgate.net Similarly, studies with brilaroxazine showed that while the major circulating metabolite was the same across mice, canines, and humans, there were differences in the excretion profiles of other metabolites. revivapharma.com
The following table summarizes the species-specific metabolic pathways observed for RWJ-333369, a compound that forms a chlorophenylglycine metabolite.
| Metabolic Pathway | Mouse | Rat | Rabbit | Dog |
| O-Glucuronidation | ++ | + | +++ | ++ |
| Hydrolysis & Oxidation | ++ | +++ | + | ++ |
| N-acetylation of 2-chlorophenylglycine | +++ | +++ | - | +++ |
| Arene Oxidation & Glutathione Conjugation | +++ | +++ | - | - |
| (Data adapted from a study on RWJ-333369 metabolism. researchgate.net The number of '+' indicates the relative prominence of the pathway, while '-' indicates it was not a major pathway.) |
In Vitro Metabolic Stability and Enzyme Kinetic Characterization
In vitro metabolic stability assays are essential tools in early drug discovery to predict the in vivo clearance of a compound. srce.hrnih.govwuxiapptec.com These assays typically utilize liver microsomes or hepatocytes to assess the rate at which a compound is metabolized. srce.hrevotec.com The data generated, such as intrinsic clearance (CLint) and in vitro half-life (t1/2), help in selecting compounds with desirable pharmacokinetic profiles. srce.hrnih.gov
Enzyme kinetics studies, following the principles of Michaelis-Menten kinetics, are conducted to characterize the enzymes responsible for a compound's metabolism. researchgate.netsjtu.edu.cnlibretexts.org These studies determine parameters like the Michaelis constant (KM), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax). sjtu.edu.cn This information is crucial for understanding potential drug-drug interactions and for predicting in vivo metabolic behavior. nih.gov For instance, a study on a novel N-acetyltransferase identified its Km and Vmax values for L-2-phenylglycine, providing insight into its catalytic efficiency. nih.gov While specific enzyme kinetic data for this compound is not provided in the search results, such studies would be a standard part of its preclinical evaluation.
The table below illustrates typical parameters measured in in vitro metabolic stability and enzyme kinetic studies.
| Parameter | Description | Importance |
| In Vitro Half-life (t1/2) | The time taken for 50% of the compound to be metabolized in an in vitro system. srce.hr | Indicates the rate of metabolic clearance. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a compound. srce.hr | Used to predict in vivo hepatic clearance. evotec.com |
| Michaelis Constant (KM) | The substrate concentration at which the reaction rate is half of Vmax. sjtu.edu.cn | Reflects the affinity of the enzyme for the substrate. |
| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction. sjtu.edu.cn | Indicates the maximum catalytic capacity of the enzyme. |
Metabonomic Strategies for Evaluating L-2-Chlorophenylglycine in Biological Systems
Metabonomic studies provide a powerful approach to understanding the comprehensive metabolic response of a biological system to various stimuli. In the context of evaluating L-2-Chlorophenylglycine, its primary role in published research has been as an internal standard in gas chromatography-mass spectrometry (GC-MS) based metabonomic analyses. nih.gov This application is critical for ensuring the accuracy and reproducibility of the metabolic profiling of biological samples. nih.gov
A study investigating the therapeutic mechanism of Compound Danshen Dripping Pills (CDDP) on myocardial ischemia in rats utilized L-2-Chlorophenylglycine as an internal standard to facilitate the identification of endogenous metabolite changes. nih.gov
Detailed Research Findings:
In this study, a GC-MS-based metabonomic approach was employed to analyze plasma samples from rats with induced myocardial infarction. L-2-Chlorophenylglycine was one of the internal standards used in the sample preparation and analysis process. nih.gov The methodology involved the following key steps:
Sample Preparation: Plasma samples were deproteinized, and the supernatant containing metabolites was dried. The residue was then subjected to a two-step derivatization process to make the metabolites volatile for GC-MS analysis. nih.gov
Internal Standards: L-2-Chlorophenylglycine and heptadecanoic acid were added to the plasma samples as internal standards before metabolite extraction. nih.gov This allows for the correction of variations in sample preparation and instrument response, thereby improving the quantitative accuracy of the analysis.
GC-MS Analysis: The derivatized samples were injected into a GC-MS system for the separation and detection of a wide range of metabolites. nih.gov
The use of L-2-Chlorophenylglycine as an internal standard was instrumental in the identification of 20 potential biomarkers related to myocardial infarction. nih.gov The changes in the levels of these biomarkers in response to treatment with CDDP helped to elucidate the therapeutic pathways of the medication, which were found to be related to energy metabolism, amino acid metabolism, and fatty acid metabolism. nih.gov
Data from the study illustrating the role of internal standards in identifying differential metabolites:
| Metabolite | Change in Model Group vs. Sham Group | Change in Model + CDDP Group vs. Model Group |
| Lactic acid | Increased | Decreased |
| Alanine | Increased | Decreased |
| Glycine | Increased | Decreased |
| Valine | Increased | Decreased |
| Leucine (B10760876) | Increased | Decreased |
| Proline | Increased | Decreased |
| Serine | Increased | Decreased |
| Threonine | Increased | Decreased |
| Aspartic acid | Increased | Decreased |
| Fumaric acid | Increased | Decreased |
| Malic acid | Increased | Decreased |
| Citric acid | Decreased | Increased |
| Succinic acid | Decreased | Increased |
| Pyruvic acid | Increased | Decreased |
| Glucose | Decreased | Increased |
| Linoleic acid | Increased | Decreased |
| Oleic acid | Increased | Decreased |
| Palmitic acid | Increased | Decreased |
| Stearic acid | Increased | Decreased |
| Cholesterol | Increased | Decreased |
This table represents a simplified summary of the types of changes observed for potential biomarkers in the study where L-2-Chlorophenylglycine was used as an internal standard. The use of such standards is fundamental to reliably detecting these changes.
Structure Activity Relationships Sar and Computational Studies of L 3 Chlorophenylglycine Analogs
Correlation of Molecular Structure with Biological Efficacy and Selectivity
The biological activity of L-3-Chlorophenylglycine and its analogs is intricately linked to their molecular architecture. Subtle modifications to the chemical structure can profoundly influence their affinity for specific receptor subtypes and their functional output, transitioning them from agonists to antagonists. The primary targets for this class of compounds are the metabotropic glutamate (B1630785) receptors (mGluRs), a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.
Impact of Aromatic Substituents on Target Affinity and Functional Outcomes
The nature and position of substituents on the phenyl ring of phenylglycine derivatives are critical determinants of their pharmacological profile. Research into a variety of substituted phenylglycine analogs has demonstrated that these modifications can confer selectivity towards different mGluR subtypes.
For instance, the presence of a chloro substituent has been shown to be a key feature in achieving selectivity for certain mGluR subtypes. A notable example is (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), which has been identified as a selective agonist for the mGlu5 receptor subtype. nih.govresearchgate.net This finding underscores the importance of the chlorine atom in directing the interaction of the ligand with the receptor binding pocket. While direct structure-activity relationship (SAR) data for a series of 3-halo-substituted L-phenylglycine analogs is not extensively available, the activity of CHPG suggests that halogenation of the phenyl ring is a viable strategy for achieving subtype selectivity.
The position of the substituent also plays a crucial role. Studies on various phenylglycine derivatives have shown that substituents at the 3- and 4-positions of the phenyl ring can significantly alter the compound's activity. For example, carboxyphenylglycine derivatives often exhibit antagonist activity at mGluR1 and agonist activity at mGluR2. nih.gov Hydroxyphenylglycine derivatives, on the other hand, can act as either agonists or antagonists at mGluR1. nih.gov These findings highlight the complex interplay between the electronic and steric properties of the aromatic substituent and the topology of the receptor's binding site.
The table below summarizes the activity of various phenylglycine derivatives at different mGluR subtypes, illustrating the impact of aromatic substitution.
| Compound | Aromatic Substituents | mGluR Subtype | Activity |
| (S)-3-Hydroxyphenylglycine | 3-Hydroxy | mGluR1 | Agonist |
| (S)-4-Carboxyphenylglycine | 4-Carboxy | mGluR1 | Antagonist |
| (S)-4-Carboxyphenylglycine | 4-Carboxy | mGluR2 | Agonist |
| (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | 2-Chloro, 5-Hydroxy | mGlu5 | Agonist |
Stereochemical Determinants of Pharmacological Activity
Stereochemistry is a paramount factor in the pharmacological activity of phenylglycine derivatives. The spatial arrangement of the amino acid's substituents around the chiral alpha-carbon dictates how the molecule fits into the highly specific binding pockets of its target receptors. Generally, the L-enantiomer (S-configuration) of amino acids is the biologically active form, and this holds true for many phenylglycine analogs acting at mGluRs.
Furthermore, modifications to the alpha-carbon itself, such as methylation, can have a dramatic impact on the pharmacological profile. Alpha-methylation of carboxyphenylglycine derivatives has been shown to convert their agonist activity at mGluR2 into antagonist activity. nih.gov This suggests that the introduction of a methyl group at this position introduces steric hindrance that allows for binding but prevents the conformational change required for receptor activation.
Computational Chemistry and Molecular Modeling
Computational techniques provide invaluable tools for understanding the interactions between this compound analogs and their target receptors at a molecular level. These methods allow for the visualization of binding modes and the identification of key structural features that govern affinity and selectivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its analogs, docking studies can elucidate how these molecules fit into the binding sites of various mGluR subtypes. Although specific docking studies for this compound were not found in the reviewed literature, general principles of ligand binding to mGluRs can be inferred from studies on related compounds.
The binding site for orthosteric ligands like glutamate and its analogs on mGluRs is located in the large extracellular Venus flytrap domain (VFTD). This domain consists of two lobes that close upon agonist binding. Docking simulations of phenylglycine derivatives into the VFTD of different mGluR subtypes would likely reveal key interactions, such as hydrogen bonds between the amino and carboxyl groups of the ligand and polar residues in the binding pocket. The phenyl ring, with its chloro-substituent, would be expected to engage in hydrophobic and potentially halogen-bonding interactions with non-polar residues, contributing to both affinity and selectivity.
For instance, in the case of mGluR5, allosteric modulators have been docked into a site within the transmembrane domain. nih.gov While this compound is an orthosteric ligand, these studies highlight the power of molecular docking in identifying and characterizing binding pockets. Future docking studies specifically focused on this compound within the VFTD of various mGluRs are needed to provide a more detailed understanding of its binding mode and the structural basis for its activity.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, QSAR models could be developed to predict their potency and selectivity for different mGluR subtypes based on various molecular descriptors.
While no specific QSAR studies focused on a series of 3-substituted L-phenylglycine analogs were identified in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds. A QSAR model for phenylglycine derivatives would typically involve calculating a range of descriptors, such as:
Electronic descriptors: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of the aromatic substituents.
Steric descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of the substituents.
Hydrophobic descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological descriptors: Molecular connectivity indices, which describe the branching and connectivity of the atoms in the molecule.
By correlating these descriptors with the observed biological activity (e.g., IC50 or EC50 values) using statistical methods like multiple linear regression or partial least squares, a predictive QSAR model can be generated. Such a model would be invaluable for the rational design of new this compound analogs with improved potency and selectivity. The development of robust QSAR models for this class of compounds represents a significant area for future research.
Applications of L 3 Chlorophenylglycine in Medicinal Chemistry and Drug Discovery
Role as a Chiral Building Block in Complex Molecule Synthesis
As a chiral building block, L-3-Chlorophenylglycine offers a rigid scaffold with specific stereochemistry, which is crucial for molecular recognition in biological systems. The presence of the 3-chloro-phenyl group introduces distinct electronic and steric properties that can be exploited to modulate the pharmacological profile of a parent molecule. Chemists utilize this and other unnatural amino acids to construct novel molecular architectures that are not accessible using standard proteinogenic amino acids. escholarship.org
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov this compound is incorporated into peptide sequences to create these more drug-like molecules. The 3-chlorophenyl side chain can influence the conformational preferences of the peptide backbone and participate in specific interactions—such as hydrophobic or halogen bonding—with target receptors or enzymes. This strategic modification can lead to compounds with increased potency and selectivity. While the compound is classified as a reagent for peptide synthesis medchemexpress.com, specific examples of therapeutically relevant peptidomimetics derived directly from this compound are not extensively detailed in publicly available research.
The table below illustrates the conceptual role of incorporating a non-natural amino acid like this compound into a peptide backbone.
| Structural Modification | Potential Therapeutic Impact | Rationale |
| Replacement of a natural amino acid with this compound | Enhanced binding affinity and selectivity | The chlorophenyl group can occupy hydrophobic pockets in a target protein and form specific interactions. |
| Introduction of conformational constraints | Increased metabolic stability | Modifying the peptide backbone can reduce susceptibility to protease enzymes. |
| Alteration of physicochemical properties | Improved bioavailability | The lipophilic nature of the chlorophenyl group can enhance membrane permeability. |
This compound functions as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). noventekpharm.com Its pre-defined chirality is essential, as it saves steps in a synthetic route by avoiding the need for chiral separation later in the process. Pharmaceutical companies and research organizations utilize such intermediates to build libraries of novel compounds for screening in various disease models. The compound is commercially available for research and development purposes, underscoring its role as a foundational element in the drug discovery pipeline. scbt.com
The following table provides key identifiers for this compound as a chemical intermediate.
| Identifier | Value |
| CAS Number | 119565-00-3 scbt.comnih.gov |
| Molecular Formula | C8H8ClNO2 scbt.comnih.gov |
| Molecular Weight | 185.61 g/mol scbt.comnih.gov |
| Synonyms | (S)-2-Amino-2-(3-chlorophenyl)acetic acid, (2S)-2-amino-2-(3-chlorophenyl)acetic acid nih.gov |
Contributions to Drug Discovery and Development Programs
The incorporation of halogenated phenylalanines and related amino acids is a known strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. However, specific development programs focused on this compound are not widely documented in the scientific literature.
The development of novel anticancer agents often involves the synthesis of molecules that can precisely interact with targets like enzymes or receptors involved in cancer cell proliferation. nih.govnih.gov While the use of modified amino acids is a common approach in this field, specific research detailing the exploration of this compound in cancer therapeutics is not prominent in available literature.
| Research Area | Status of this compound Involvement |
| Targeted Cancer Therapy | No specific applications of this compound were identified in the provided search results. |
| Chemotherapeutic Agent Synthesis | No specific applications of this compound were identified in the provided search results. |
Drug discovery for neurological conditions targets the complex signaling pathways of the central nervous system. pfizer.comaustroads.gov.au The rational design of molecules that can cross the blood-brain barrier and modulate neural targets is a significant challenge. Although amino acid derivatives are explored for this purpose mdpi.com, there is a lack of specific published information on the use of this compound in the development of therapies for neurological disorders.
| Research Area | Status of this compound Involvement |
| Neurotransmitter Modulation | No specific applications of this compound were identified in the provided search results. |
| Neurodegenerative Disease Research | No specific applications of this compound were identified in the provided search results. |
The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. mdpi.com Medicinal chemists often synthesize novel compounds, including peptide and non-peptide structures, to target bacterial cell walls, proteins, or metabolic pathways. While some amino acid derivatives and their chloro-analogs have shown antimicrobial activity nih.gov, specific research programs detailing the involvement of this compound in the design of new antimicrobial agents are not found in the available literature.
| Research Area | Status of this compound Involvement |
| Novel Antibiotic Synthesis | No specific applications of this compound were identified in the provided search results. |
| Antifungal Agent Development | No specific applications of this compound were identified in the provided search results. |
Investigations for Cardiovascular System Modulation
Extensive literature searches did not yield specific studies investigating the direct applications or effects of this compound on the cardiovascular system. Preclinical or clinical research detailing the modulation of cardiovascular parameters such as blood pressure, heart rate, or cardiac contractility by this compound is not available in the public domain.
Standard safety pharmacology studies, which are a required component of drug development to assess the potential undesirable effects on vital organ systems, would typically evaluate the cardiovascular profile of a compound. However, the results of such preclinical safety assessments for this compound, if conducted, have not been published. These evaluations are crucial for identifying any potential adverse pharmacodynamic effects on the cardiovascular, respiratory, and central nervous systems before a compound can be tested in humans.
Consequently, due to the absence of dedicated research or reported findings in these areas, no detailed research findings or data tables on the cardiovascular modulation of this compound can be provided.
Analytical and Characterization Methodologies for L 3 Chlorophenylglycine
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of L-3-Chlorophenylglycine. These methods probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints that correspond to its specific atomic and electronic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide detailed information about the connectivity and spatial relationships of atoms within the molecule.
In a typical ¹H NMR spectrum, the protons of the 3-chlorophenyl group would appear in the aromatic region (approximately 7.0-7.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The α-proton, adjacent to the amino and carboxyl groups, would resonate as a singlet or a multiplet further upfield. The protons of the amine and carboxylic acid groups are also observable, though their chemical shifts can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the carboxyl carbon (typically 170-180 ppm), the carbons of the aromatic ring (120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift), and the α-carbon (around 50-60 ppm). While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on data from structurally similar amino acids and substituted benzene (B151609) derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.2 - 7.5 | Multiplet |
| α-H | ~5.2 | Singlet |
| NH₂ | Variable (broad) | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | ~175 |
| C-Cl (Aromatic) | ~135 |
| Aromatic CH | 127 - 131 |
| Aromatic C-Cα | ~138 |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns. The exact mass of this compound is 185.0243562 Da. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 185 for the ³⁵Cl isotope and 187 for the ³⁷Cl isotope, in a roughly 3:1 ratio). Common fragmentation pathways for α-amino acids include the loss of the carboxyl group (COOH) as a neutral radical, leading to a prominent fragment ion at [M-45]⁺. For this compound, this would result in a significant peak at m/z 140. Other characteristic fragments may arise from cleavage of the bond between the α-carbon and the phenyl ring.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 185/187 | Molecular Ion |
| [M-COOH]⁺ | 140/142 | Loss of carboxyl group |
| [C₇H₆Cl]⁺ | 111/113 | Chlorotropylium or related ion |
Vibrational and Electronic Spectroscopy (IR, UV-Vis)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different functional groups. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the N-H stretch of the amino group (around 3000-3400 cm⁻¹), the C=O stretch of the carboxyl group (~1700-1725 cm⁻¹), N-H bending vibrations (~1500-1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations. A patent for a related compound, 2-chlorophenylglycine, indicates the presence of these characteristic peaks. google.com
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Amine | N-H Stretch | 3000-3400 |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Amine | N-H Bend | 1500-1650 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic Ring | C-H Stretch | ~3030 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. The absorption maximum (λmax) is indicative of the presence of chromophores, particularly conjugated π-electron systems. The 3-chlorophenyl group in this compound acts as a chromophore. The presence of the benzene ring would lead to characteristic absorption bands in the UV region, typically around 200-280 nm. The exact position of the λmax can be influenced by the solvent and the substituents on the aromatic ring.
Chromatographic Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Reversed-phase (RP-HPLC) is a common mode used for this purpose. Method development involves optimizing several parameters to achieve good resolution between the main compound and any potential impurities.
A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter for controlling the retention of the zwitterionic amino acid. Detection is commonly performed using a UV detector, set at a wavelength where the chlorophenyl chromophore absorbs, likely around 220 or 254 nm.
For determining enantiomeric excess, chiral HPLC is the method of choice. A patent for the related 2-chlorophenylglycine confirms the use of HPLC with a chiral stationary phase (CSP) for determining enantiomeric purity. google.com For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have proven effective. sigmaaldrich.com The mobile phase is often a polar organic or reversed-phase type, and its composition is optimized to maximize the separation factor (α) and resolution (Rs) between the L- and D-enantiomers.
Table 5: General Parameters for HPLC Method Development for this compound
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
|---|---|---|
| Stationary Phase | C18, C8 | Teicoplanin-based (e.g., CHIROBIOTIC T) |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Methanol/Ethanol/Acetonitrile with acidic or basic additives |
| Detection | UV at ~220 nm or ~254 nm | UV at ~220 nm or ~254 nm |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Temperature | Ambient to 40 °C | Ambient to 40 °C |
Gas Chromatography (GC) for Enantiomeric Analysis
Gas Chromatography (GC) can also be used for enantiomeric analysis of amino acids, but it requires a derivatization step to convert the non-volatile amino acid into a more volatile and thermally stable compound. This typically involves a two-step process: esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). sigmaaldrich.com
The resulting volatile diastereomers are then separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases, such as those derivatized with trifluoroacetyl groups, are commonly employed for this purpose. sigmaaldrich.comgcms.cz The temperature program of the GC oven is optimized to achieve baseline separation of the enantiomeric derivatives. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 6: General Steps for GC Enantiomeric Analysis of this compound
| Step | Description | Example Reagents/Conditions |
|---|---|---|
| Derivatization | Esterification of carboxyl group, followed by acylation of amino group. | 1. Methanolic HCl; 2. Trifluoroacetic anhydride (B1165640) (TFAA) |
| GC Column | Chiral Capillary Column | Derivatized β- or γ-cyclodextrin |
| Carrier Gas | Inert gas | Helium or Hydrogen |
| Temperature Program | Ramped oven temperature | e.g., 100 °C hold, then ramp to 200 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | - |
Crystallographic Analysis and Solid-State Structural Studies
Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates in the solid state remains uncharacterized in published scientific literature.
While crystallographic studies of related phenylglycine derivatives exist, providing general insights into the conformational behavior of this class of amino acids, a specific structural analysis for the 3-chloro substituted enantiomer is not accessible. The solid-state conformation, including the torsion angles of the phenyl group relative to the amino acid backbone and the intermolecular interactions such as hydrogen bonding, can only be inferred from computational modeling or would require experimental determination through X-ray crystallography.
Without experimental data, a definitive description of the three-dimensional lattice structure and the specific packing arrangement of this compound molecules in a crystalline form cannot be provided at this time.
Toxicological and Safety Research of L 3 Chlorophenylglycine
In Vitro Cytotoxicity Assessments on Cell Lines
No studies were found that investigated the cytotoxic effects of L-3-Chlorophenylglycine on any human or animal cell lines. Consequently, there is no data available on its potential to cause cell death or inhibit cell proliferation in a laboratory setting.
In Vivo General and Organ-Specific Toxicity Studies
A thorough search for in vivo studies in animal models yielded no results. There is no available information on the general toxicity of this compound when administered to a living organism, nor are there any studies focused on its potential to cause damage to specific organs.
No research could be located that specifically examined the genotoxic potential of this compound. Therefore, it is unknown whether this compound can cause DNA damage or mutations.
There are no published studies on the potential for this compound to cause liver (hepatotoxicity) or kidney (nephrotoxicity) damage in vivo.
Environmental Fate and Ecotoxicological Implications
Information regarding the environmental persistence, degradation, and potential ecotoxicological effects of this compound is not available in the reviewed literature. There are no studies on its impact on aquatic or terrestrial organisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
